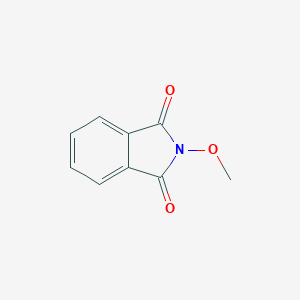

N-methoxyphthalimide

Descripción

Propiedades

IUPAC Name |

2-methoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTULOVFSIMMKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298969 | |

| Record name | N-methoxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-20-1 | |

| Record name | 2-Methoxy-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 127164 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1914-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methoxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Condensation of Phthalic Anhydride with Hydroxylamine Derivatives

The foundational approach involves the reaction of phthalic anhydride with hydroxylamine or its derivatives to form N-hydroxyphthalimide , followed by O-methylation to install the methoxy group. This method is widely documented due to its straightforward mechanism and compatibility with diverse methylating agents.

Mechanistic Overview :

-

N-Hydroxyphthalimide Formation :

Phthalic anhydride reacts with hydroxylamine hydrochloride in aqueous or alcoholic media under reflux conditions. The nucleophilic attack of the hydroxylamine’s amine group on the electrophilic carbonyl carbon of the anhydride initiates ring-opening, followed by cyclization to yield N-hydroxyphthalimide. -

O-Methylation :

The hydroxyl group of N-hydroxyphthalimide undergoes methylation using agents such as dimethyl sulfate, methyl iodide, or dimethyl carbonate. For instance, dimethyl carbonate—a greener alternative—facilitates methylation in the presence of tertiary amine catalysts (e.g., DABCO) at elevated temperatures (110–130°C).

Experimental Data :

Direct Condensation with Methoxyamine

An alternative single-step method employs methoxyamine (NH2OCH3) as the amine source, directly yielding this compound. However, methoxyamine’s limited commercial availability and instability under ambient conditions restrict this approach’s practicality.

Reaction Scheme :

Challenges :

-

Methoxyamine’s hygroscopic nature necessitates anhydrous conditions.

-

Competing side reactions (e.g., over-alkylation) reduce yield.

Advancements in Green Methoxylation Strategies

Recent innovations prioritize replacing toxic methylating agents (e.g., dimethyl sulfate) with environmentally benign alternatives.

Dimethyl Carbonate as a Sustainable Methylating Agent

Building on methodologies developed for N-methylphthalimide, dimethyl carbonate (DMC) has emerged as a viable reagent for methoxylation. DMC’s low toxicity, biodegradability, and high boiling point (90°C) enable safer and more efficient reactions.

Optimized Protocol :

-

Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 5 mol%).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity | 99.4% (post-recrystallization) |

| Environmental Impact | Reduced wastewater toxicity |

Gas-Phase Methylation Under Inert Atmospheres

Inspired by N-methylphthalimide synthesis, gas-phase reactions using methylamine analogs could theoretically adapt to methoxylation. However, methoxyamine’s volatility and decomposition risks make this approach less feasible compared to liquid-phase methods.

Comparative Analysis of Methodologies

The table below contrasts key preparation methods for this compound:

| Method | Reagents | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Two-Step (DMC) | DMC, DABCO | 89 | 99.4 | Low |

| Traditional (Dimethyl Sulfate) | (CH3)2SO4, K2CO3 | 85 | 98.5 | High |

| Direct Condensation | NH2OCH3 | 70* | 95* | Moderate |

*Theoretical values due to methoxyamine’s instability.

Mechanistic Insights and Side Reactions

Competing Pathways in Methylation

Excessive methylating agent or prolonged reaction times may lead to over-methylation , forming N,N-dimethoxyphthalimide. This side product is minimized by stoichiometric control and incremental reagent addition.

Solvent Influence on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states, while non-polar solvents (toluene) reduce byproduct formation.

Industrial-Scale Considerations

Cost-Benefit Analysis of Green Chemistry

While DMC-based methods incur higher reagent costs (~$150/kg vs. $50/kg for dimethyl sulfate), they reduce waste treatment expenses and align with regulatory standards.

Continuous Flow Synthesis

Adopting continuous flow reactors could improve heat transfer and scalability, particularly for exothermic methylation steps.

Análisis De Reacciones Químicas

Photodecarboxylative Benzylation

N-Methoxyphthalimide facilitates photodecarboxylative benzylation under UV irradiation, forming benzylated hydroxyphthalimidines. This reaction proceeds via a radical mechanism, where the compound acts as a photosensitizer.

Reaction Conditions and Yields

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Potassium phenylacetate | UV light (365 nm), CH₃CN, 24 h | 3-Benzyl-3-hydroxyphthalimidine | 73 |

| Potassium 4-methylphenylacetate | Continuous-flow reactor, 30 min | 3-(4-Methylbenzyl) derivative | 68 |

| Potassium 4-chlorophenylacetate | Batch process, 12 h | 3-(4-Chlorobenzyl) derivative | 52 |

Mechanism :

-

Photoexcitation generates a charge-transfer complex.

-

Decarboxylation of the carboxylate substrate produces a benzyl radical.

-

Radical recombination with this compound forms the benzylated product .

Radical Cascade Reactions

This compound serves as a precursor for formyl radicals (·CHO), enabling diverse radical-mediated transformations:

Organocatalytic Diels-Alder Reactions

As an organocatalyst, this compound accelerates Diels-Alder reactions by stabilizing transition states through hydrogen bonding.

Performance Metrics

-

Reaction : Cyclopentadiene + methyl vinyl ketone

-

Catalyst Loading : 10 mol%

-

Yield : 89% with >20:1 endo/exo selectivity.

Reductive Methoxylation

In cobalt-catalyzed hydrogenation systems, this compound derivatives undergo reductive methoxylation to form methoxylated isoindolinones.

Optimized Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst | Co(BF₄)₂·6H₂O |

| Ligand | Triphos (L1) |

| Temperature | 90°C |

| H₂ Pressure | 20 bar |

| Reaction Time | 18 h |

Outcome : 99% conversion to 3-hydroxy-2-methylisoindolin-1-one .

Nitration and Electrophilic Substitution

This compound undergoes nitration at the para position relative to the methoxy group, with no competing dealkoxylation observed.

Nitration Conditions

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-Methoxyphthalimide serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of numerous bioactive compounds. For instance, it has been reported as a precursor for the synthesis of phthalimide derivatives that exhibit biological activities such as anti-inflammatory and analgesic properties. These derivatives are often used in pharmaceutical formulations.

Table 1: Bioactive Compounds Derived from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Nitro-N-methylphthalimide | Antimicrobial | |

| N-Ethyl phthalimide esters | Antioxidant Activity | |

| Substituted phthalimides | Anti-inflammatory |

Fluorescent Materials

Recent studies have demonstrated the potential of this compound in the development of fluorescent materials. It can be used as a building block for fluorescent organic nanoparticles, which have applications in bioimaging and sensing.

Case Study: Fluorescent Organic Nanoparticles

A study explored the aggregation behavior of this compound derivatives in forming fluorescent nanoparticles. The results indicated that these nanoparticles exhibited distinct photophysical properties, making them suitable for applications in optical devices and biological imaging.

Table 2: Photophysical Properties of this compound Derivatives

| Compound Name | Absorption Peak (nm) | Emission Peak (nm) | Reference |

|---|---|---|---|

| 4-Aminophthalimide | 350 | 450 | |

| 4-(N,N-Dimethyl)amino-N-methylphthalimide | 360 | 470 |

Photoreduction Reactions

This compound has been studied for its role in photoreduction reactions, particularly under electrochemical conditions. This application is significant for developing new synthetic methodologies that utilize light to drive chemical reactions.

Electroreduction Studies

Research indicates that this compound can be selectively electroreduced to yield various products, including isoindolinones, under specific conditions. This opens avenues for green chemistry practices where light is harnessed to facilitate chemical transformations.

Table 3: Products from Electroreduction of this compound

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Ionic liquids with phenol as proton donor | 3-Hydroxy-2-methyl-isoindolin-1-one | High | |

| Silent and ultrasonic conditions | Various derivatives | Variable |

Environmental Applications

The environmental implications of this compound are also noteworthy. Its derivatives have been investigated for their potential use as herbicides and insecticides, contributing to agricultural chemistry.

Case Study: Herbicidal Activity

Research has shown that certain derivatives of this compound exhibit herbicidal properties, making them candidates for developing environmentally friendly pesticides.

Table 4: Herbicidal Activity of this compound Derivatives

Mecanismo De Acción

The mechanism of action of N-methoxyphthalimide involves its ability to undergo hydrolysis and aminolysis in the presence of amine buffers . The hydroxide ion-catalyzed hydrolysis follows the rate law rate = kOH[HO-][SH], where SH represents nonionized this compound . This reaction mechanism is crucial for understanding its behavior in various chemical environments.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Structural Comparison

Key Observations:

- Electron-Withdrawing Effects : The methoxy group in this compound enhances its electron-deficient nature, favoring radical abstraction reactions compared to 3-chloro-N-phenyl-phthalimide, where the chloro and phenyl groups may hinder such pathways .

- Steric Considerations : Glycosylated derivatives (e.g., compound 23 in ) exhibit lower reactivity in radical cascades due to steric hindrance from bulky sugar moieties, resulting in competitive quenching (e.g., olefin formation) .

Reactivity and Kinetic Analysis

Table 2: Reaction Performance Comparison

Key Observations:

- Hydrolysis Stability : this compound’s hydrolysis rate is solvent-dependent, contrasting with hydrogenated derivatives (e.g., tetrahydropyrimidines), which may exhibit altered stability due to reduced ring strain .

- Radical Pathways : Glycosylated derivatives show divergent outcomes; for example, compound 21 (D-galactose model) undergoes 1,5-HAT without bicyclic product formation, unlike simpler N-alkoxyphthalimides .

Key Observations:

- Scalability: this compound derivatives are synthesized efficiently via Mitsunobu reactions, whereas glycosylated variants require meticulous purification (e.g., compound 23: 51% yield after column chromatography) .

- Challenges : 3-Chloro-N-phenyl-phthalimide synthesis demands stringent purity for polymer applications, a constraint less critical for this compound’s radical roles .

Actividad Biológica

N-methoxyphthalimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

1. Synthesis of this compound

This compound can be synthesized through various chemical pathways, often involving the introduction of a methoxy group at the nitrogen position of phthalimide. This modification can enhance the compound's solubility and biological activity compared to its parent compound. The synthesis typically involves the reaction of phthalimide with methanol in the presence of an acid catalyst, leading to the formation of this compound.

2.1 Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation. A study highlighted that derivatives of phthalimide, including this compound, significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. The structure-activity relationship indicated that modifications at specific positions on the phthalimide scaffold could enhance anti-inflammatory activity .

Table 1: Anti-inflammatory Activity of Phthalimide Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of iNOS expression and pro-inflammatory cytokines |

| Compound IIh | 8.7 | Down-regulation of TLR4 signaling pathway |

2.2 Antiviral Activity

This compound has also shown promise as an antiviral agent. In vitro studies indicate that certain phthalimide derivatives exhibit activity against HIV-1 and HIV-2 in cell cultures. The mechanism involves interference with viral replication processes, although specific data on this compound's efficacy remains limited .

2.3 Anticancer Potential

The anticancer properties of this compound have been explored in various studies. For instance, derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact pathways remain to be fully elucidated, but there is evidence suggesting involvement in modulating key signaling pathways associated with cancer progression .

3.1 In Vivo Studies

A significant study investigated the anti-inflammatory effects of phthalimides in a rat adjuvant model, where this compound demonstrated notable reductions in inflammation markers compared to controls. The results indicated a clear potential for developing this compound as a therapeutic agent for inflammatory diseases .

This compound has been studied for its photochemical properties, particularly its ability to undergo decarboxylation under UV light irradiation. This reaction can lead to the formation of reactive intermediates that may possess unique biological activities, opening avenues for novel therapeutic applications .

4. Conclusion

This compound is a versatile compound with significant biological activity, particularly in anti-inflammatory and antiviral contexts. Ongoing research into its mechanisms of action and potential therapeutic applications continues to reveal its promise in pharmacology.

Q & A

Basic: What are the recommended synthetic protocols and characterization methods for N-methoxyphthalimide?

Methodological Answer:

this compound can be synthesized via photodecarboxylative benzylation using phenylacetic acid derivatives. A representative protocol involves reacting diphenylacetic acid (3 equiv.), K₂CO₃ (1.5 equiv.), and this compound (1 equiv.) in acetone under UV irradiation (λ = 290 nm) for 26 hours, yielding 73% of the benzylated product . Characterization is performed via:

- ¹H NMR (300 MHz, CDCl₃): Peaks at δ 7.19–7.08 (m, aromatic protons), 4.78 (s, methoxy group).

- ¹³C NMR (75 MHz, CDCl₃): Signals at δ 145.00 (carbonyl carbons), 56.36 (methoxy carbon) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : Essential for identifying methoxy groups (δ 3.0–4.5 ppm in ¹H NMR) and carbonyl carbons (δ 140–160 ppm in ¹³C NMR) .

- UV-Vis Spectroscopy : Monitors photochemical reactivity (λmax ~290 nm for UV-mediated decarboxylation) .

- X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives (e.g., N-(4-methoxybenzyl)phthalimide, triclinic polymorph) .

Advanced: How does UV light mediate the decarboxylative benzylation of this compound?

Methodological Answer:

The mechanism involves:

Triplet Sensitization : UV-irradiated acetone excites this compound to a triplet state.

Intermolecular Electron Transfer : Phenylacetic acid donates an electron, forming a phthalimide radical anion and a decarboxylated alkyl radical.

C–C Bond Formation : Radical recombination yields benzylated products (e.g., 2-methoxyisoindolinone). Competing pathways (e.g., homolysis vs. protonation) are influenced by reaction conditions .

Advanced: How can continuous-flow photochemistry optimize this compound reactions compared to batch methods?

Methodological Answer:

Flow reactors (e.g., Vapourtec UV-150) enhance:

- Yield : Reduced photodecomposition via rapid product removal.

- Control : Precise regulation of irradiation time (e.g., 23–26 hours) and temperature (~30°C).

- Scalability : Enables gram-scale synthesis with 43–73% yields under λ = 290 nm .

Advanced: How do reagent sources impact reproducibility in this compound-mediated oxidations?

Methodological Answer:

Variability in sodium chlorite (NaClO₂) purity (e.g., Alfa Aesar vs. Sigma-Aldrich) affects reaction kinetics. Mitigation strategies include:

- Standardized Sourcing : Pre-screening reagents via kinetic assays (e.g., reaction rates monitored by HPLC).

- Additive Optimization : Adjusting equivalents of acetic acid (1.0 equiv.) to stabilize radical intermediates .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

- Photoredox Catalysis : Enables decarboxylative C–H functionalization for alkylation/benzylation reactions.

- Radical Precursor : Generates methoxy-substituted isoindolinones, intermediates in heterocycle synthesis .

Advanced: What mechanistic insights explain discrepancies in photoredox-catalyzed fragmentation pathways?

Methodological Answer:

Competing mechanisms (homolysis vs. protonation) arise from:

- Substituent Effects : Electron-donating groups favor protonation (yielding benzylated products).

- Sensitizer Choice : Acetone vs. Ru-based catalysts alter triplet-state lifetimes, affecting radical recombination efficiency .

Advanced: How does the scope of phenylacetic acid derivatives influence benzylation efficiency?

Methodological Answer:

- Electron-Rich Acids (e.g., 4-methoxyphenylacetic acid): Enhance radical stability, increasing yields to >70%.

- Steric Hindrance : Bulky substituents (e.g., 2,6-dimethyl) reduce yields to <40% due to slower recombination .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact (S24/25).

- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .

Advanced: How can computational modeling predict reaction outcomes in this compound chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.